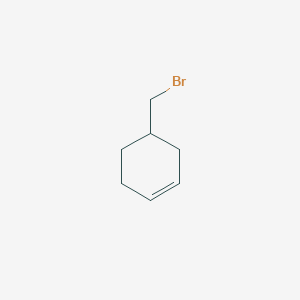![molecular formula C36H44N6O4 B8775782 Bis(2-methyl-2-propanyl) 2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B8775782.png)
Bis(2-methyl-2-propanyl) 2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)
概述
描述
Bis(2-methyl-2-propanyl) 2,2’-[4,4’-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate): is a complex organic compound with a molecular formula of C36H44N6O4 and a molecular weight of 624.77 g/mol . This compound is primarily used in research settings and is known for its unique structure, which includes biphenyl and imidazole moieties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methyl-2-propanyl) 2,2’-[4,4’-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) involves multiple steps, typically starting with the preparation of the biphenyl and imidazole intermediates. These intermediates are then coupled under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis would generally follow similar steps as in laboratory settings, with optimizations for scale and efficiency.
化学反应分析
Types of Reactions
Bis(2-methyl-2-propanyl) 2,2’-[4,4’-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
科学研究应用
Bis(2-methyl-2-propanyl) 2,2’-[4,4’-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which Bis(2-methyl-2-propanyl) 2,2’-[4,4’-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole and biphenyl groups. These interactions can modulate various biochemical pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
2,4-Bis(2-methyl-2-propanyl)phenol: Similar in structure but lacks the imidazole moiety.
4,4′-Di-tert-butyl-2,2′-bipyridine: Contains bipyridine instead of biphenyl.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another biphenyl derivative but with different substituents.
Uniqueness
What sets Bis(2-methyl-2-propanyl) 2,2’-[4,4’-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) apart is its unique combination of biphenyl and imidazole groups, which confer specific chemical and biological properties not found in the similar compounds listed above .
属性
分子式 |
C36H44N6O4 |
|---|---|
分子量 |
624.8 g/mol |
IUPAC 名称 |
tert-butyl 2-[5-[4-[4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C36H44N6O4/c1-35(2,3)45-33(43)41-19-7-9-29(41)31-37-21-27(39-31)25-15-11-23(12-16-25)24-13-17-26(18-14-24)28-22-38-32(40-28)30-10-8-20-42(30)34(44)46-36(4,5)6/h11-18,21-22,29-30H,7-10,19-20H2,1-6H3,(H,37,39)(H,38,40) |
InChI 键 |
WPMTYMFNINZZHE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)OC(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,3]Dithiolo[4,5-b]quinoxalin-2-ylidenepropanedinitrile](/img/structure/B8775702.png)

![7-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8775709.png)
![1-Azaspiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]](/img/structure/B8775730.png)





![4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)aniline](/img/structure/B8775776.png)

![4-nitro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B8775797.png)

